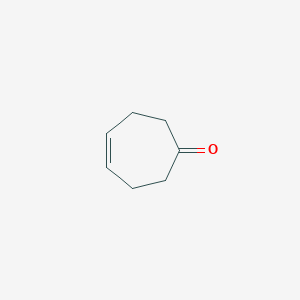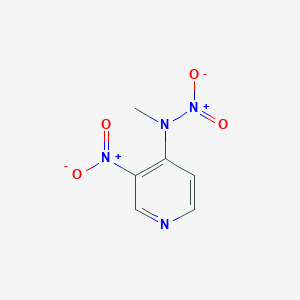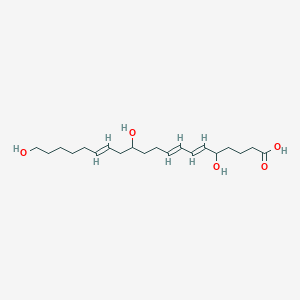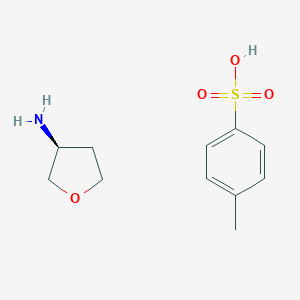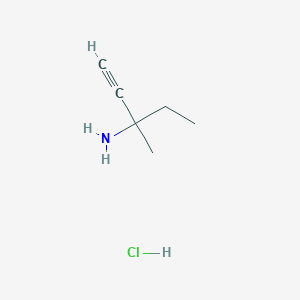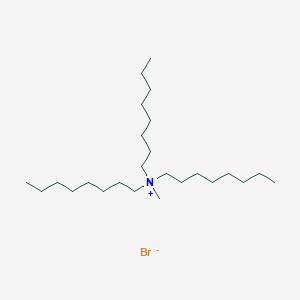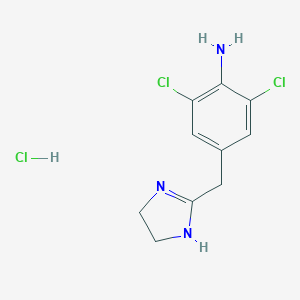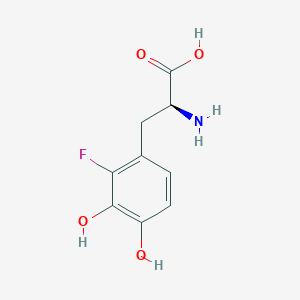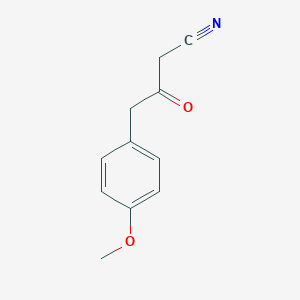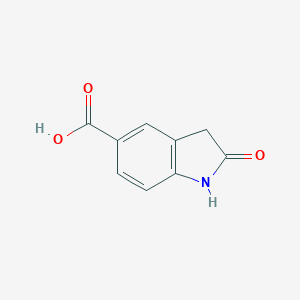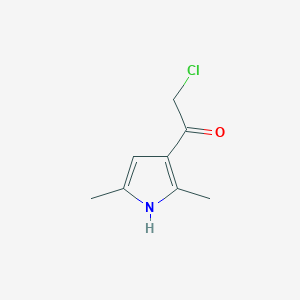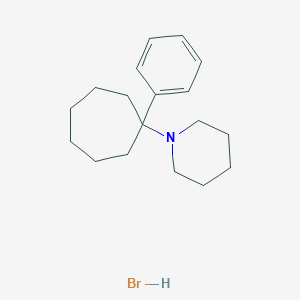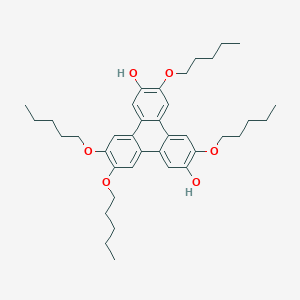
3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol
Overview
Description
Synthesis Analysis
The synthesis of triphenylene derivatives often involves oxidative coupling, Ullmann coupling, and other specific reactions tailored to introduce various substituents at the periphery of the triphenylene core. For instance, the synthesis of similar triphenylene compounds has been improved to provide a wide temperature stable enantiotopic Colh columnar liquid crystal phase through oxidative coupling and esterification processes (Boden, Bushby, Liu, & Lozman, 2001). Another method involves Suzuki coupling followed by cyclization to introduce pentyloxy groups, showcasing the versatility in synthetic approaches for such complex molecules (Kumar & Naidu, 2002).
Molecular Structure Analysis
The molecular structure of triphenylene derivatives is characterized by a central aromatic triphenylene core substituted with various functional groups. These modifications significantly influence the mesomorphic properties and stability of the compounds. The introduction of pentyloxy groups, for example, is known to stabilize the columnar liquid crystal phase over a wide temperature range, indicating the importance of molecular structure in determining the physical properties of these materials (Wu, Zhang, Pu, & Wang, 2014).
Chemical Reactions and Properties
Triphenylene derivatives undergo various chemical reactions, including esterification and nucleophilic aromatic substitution, allowing for the introduction of diverse substituents. These reactions not only modify the molecular structure but also tailor the chemical and physical properties of the compounds for specific applications. The chemical reactivity of these compounds is crucial for the synthesis of liquid crystal materials with desired properties (Zelcer et al., 2013).
Physical Properties Analysis
The physical properties of triphenylene derivatives, such as their mesomorphic behavior, are profoundly influenced by the specific substituents and their arrangement around the triphenylene core. These compounds typically exhibit columnar mesophases, which are essential for their application in optoelectronic devices due to their high charge carrier mobility and unique optical properties. Studies have shown that specific triphenylene derivatives form hexagonal columnar phases, which are indicative of their potential in materials science (Feng et al., 2019).
Chemical Properties Analysis
The chemical properties, such as photoconductivity and charge carrier mobility, make triphenylene derivatives attractive for optoelectronic applications. The structural modifications, such as the introduction of pentyloxy groups, play a crucial role in enhancing these properties. The ability of these compounds to form stable liquid crystal phases contributes to their unique chemical properties, which are exploited in the development of advanced materials for electronic devices (Zhang et al., 2018).
Scientific Research Applications
Liquid Crystal Properties : This compound exhibits stable and more ordered phases at ambient temperature, making it an important material in the study of triphenylene liquid crystals (Cammidge & Gopee, 2001).
Self-Assembly in Oligomers : It has been used in the synthesis of asymmetric ABC coil-coil-disk triblock oligomers, leading to confined discotic liquid crystalline self-assembly (Cui et al., 2005).
Optoelectronic Applications : The material demonstrates remarkable photoconductivity and high charge carrier mobility, indicating its potential in optoelectronic devices (Feng et al., 2019).
Chemical and Biological Research : A compound containing two triphenylene cores linked by crown ether, based on this molecule, shows promise for chemical and biological applications (Zhang et al., 2011).
Film Alignment : It can be aligned homeotropically on large scale films on single substrates, which is significant for materials science and engineering (Wang et al., 2010).
Supramolecular Systems : Functionalized triphenylene discotic dimers derived from this compound can create new synthetic supramolecular systems for device applications (Kumar et al., 1999).
Electron Beam Resist : A derivative of this molecule acts as an electron beam resist with high resolution and dry-etch durability, useful in nanolithography (Tada et al., 2000).
Polysiloxane Applications : Side chain discotic polysiloxanes with a triphenylene moiety derived from this compound have potential in optoelectronic devices due to their columnar planar alignment (Makowski et al., 2015).
properties
IUPAC Name |
3,6,10,11-tetrapentoxytriphenylene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLJTWVCLAAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435537 | |
| Record name | 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |
CAS RN |
102737-76-8 | |
| Record name | 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



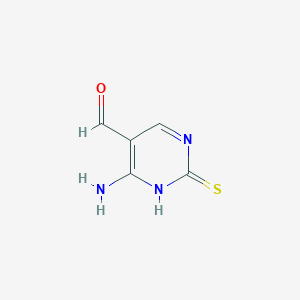
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
